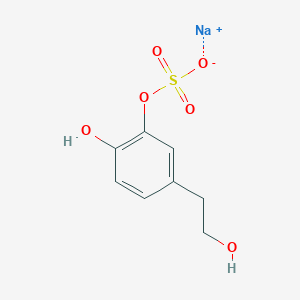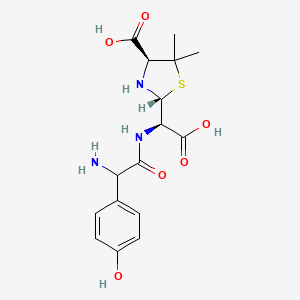
Amoxycilloic Acid Sodium Salt (Mixture of Diastereomers)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Amoxycilloic Acid Sodium Salt (Mixture of Diastereomers) is a compound derived from amoxicillin, a widely used antibiotic. It is characterized by its molecular formula C16H21N3O6S • xNa and a molecular weight of 383.42 . This compound is primarily used in research settings to study the properties and behavior of amoxicillin and its derivatives.
Métodos De Preparación
The preparation of Amoxycilloic Acid Sodium Salt (Mixture of Diastereomers) involves several synthetic routes. One common method includes the reaction of amoxicillin with sodium hydroxide, which results in the formation of the sodium salt. The reaction conditions typically involve controlled temperatures and pH levels to ensure the stability of the compound. Industrial production methods may vary, but they generally follow similar principles to ensure high purity and yield.
Análisis De Reacciones Químicas
Amoxycilloic Acid Sodium Salt (Mixture of Diastereomers) undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include hydrogen peroxide and potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may result in the formation of carboxylic acids, while reduction may yield alcohols.
Aplicaciones Científicas De Investigación
Amoxycilloic Acid Sodium Salt (Mixture of Diastereomers) has several scientific research applications, including:
Chemistry: It is used to study the chemical properties and reactivity of amoxicillin derivatives.
Biology: It is used in studies related to bacterial resistance and the mechanisms of antibiotic action.
Medicine: It is used to develop new antibiotics and to study the pharmacokinetics and pharmacodynamics of amoxicillin.
Industry: It is used in the quality control and standardization of amoxicillin production.
Mecanismo De Acción
The mechanism of action of Amoxycilloic Acid Sodium Salt (Mixture of Diastereomers) involves its interaction with bacterial cell walls. It inhibits the synthesis of peptidoglycan, an essential component of the bacterial cell wall, leading to cell lysis and death. The molecular targets include penicillin-binding proteins, which are crucial for cell wall synthesis.
Comparación Con Compuestos Similares
Amoxycilloic Acid Sodium Salt (Mixture of Diastereomers) can be compared with other similar compounds, such as:
Amoxicillin: The parent compound from which it is derived.
Penicillin G: Another widely used antibiotic with a similar mechanism of action.
Ampicillin: A related antibiotic with a broader spectrum of activity.
The uniqueness of Amoxycilloic Acid Sodium Salt (Mixture of Diastereomers) lies in its specific diastereomeric form, which may exhibit different properties and reactivity compared to its parent compound and other similar antibiotics.
Propiedades
Fórmula molecular |
C16H21N3O6S |
|---|---|
Peso molecular |
383.4 g/mol |
Nombre IUPAC |
(2R,4S)-2-[(R)-[[2-amino-2-(4-hydroxyphenyl)acetyl]amino]-carboxymethyl]-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid |
InChI |
InChI=1S/C16H21N3O6S/c1-16(2)11(15(24)25)19-13(26-16)10(14(22)23)18-12(21)9(17)7-3-5-8(20)6-4-7/h3-6,9-11,13,19-20H,17H2,1-2H3,(H,18,21)(H,22,23)(H,24,25)/t9?,10-,11-,13+/m0/s1 |
Clave InChI |
LHHKJQFIKHAUIA-SFRIWDOYSA-N |
SMILES isomérico |
CC1([C@@H](N[C@H](S1)[C@@H](C(=O)O)NC(=O)C(C2=CC=C(C=C2)O)N)C(=O)O)C |
SMILES canónico |
CC1(C(NC(S1)C(C(=O)O)NC(=O)C(C2=CC=C(C=C2)O)N)C(=O)O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


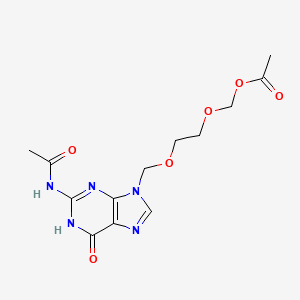
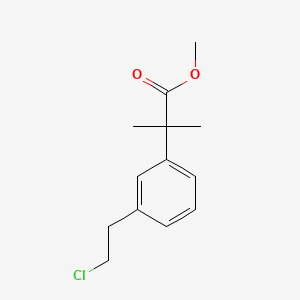
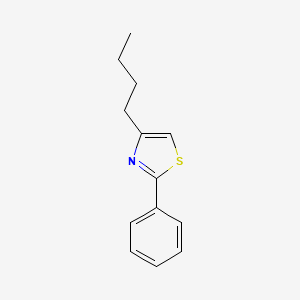

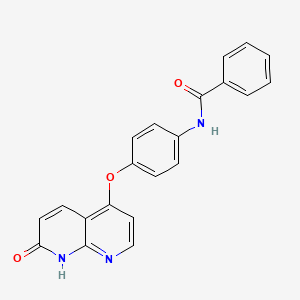
![1-methyl-2-[2-(3-methyl-2-thiophenyl)ethenyl]-5,6-dihydro-4H-pyrimidine](/img/structure/B13862327.png)
![(2R,6R,8R,12R)-12-phenyl-10-oxa-1-azatricyclo[6.4.0.02,6]dodecan-9-one](/img/structure/B13862329.png)

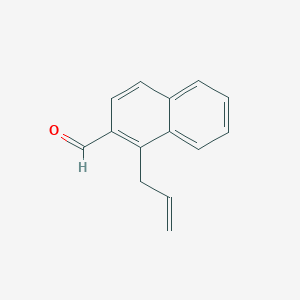
![6-Fluoro-3-(trifluoromethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B13862360.png)


